1-Methyl-4-hydroxypiperidine-d4
Overview
Description
1-Methyl-4-hydroxypiperidine-d4 is a deuterated derivative of 1-Methyl-4-hydroxypiperidine. It is a stable isotope-labeled compound with the molecular formula C6H9D4NO and a molecular weight of 119.20 g/mol . This compound is primarily used in scientific research, particularly in the fields of chemistry and biology, due to its unique properties that allow for detailed analysis and study.
Preparation Methods
The synthesis of 1-Methyl-4-hydroxypiperidine-d4 involves several steps, typically starting with the deuteration of 1-Methyl-4-hydroxypiperidineOne common method involves the use of deuterated reagents and solvents under controlled conditions to ensure the incorporation of deuterium atoms . Industrial production methods may involve large-scale synthesis using specialized equipment to maintain the purity and stability of the compound.
Chemical Reactions Analysis
1-Methyl-4-hydroxypiperidine-d4 undergoes several types of chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group into a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form various derivatives, often using reducing agents like lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of substituted piperidines.
Scientific Research Applications
1-Methyl-4-hydroxypiperidine-d4 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to trace the pathways of biochemical reactions in living organisms.
Medicine: Utilized in drug development and pharmacokinetic studies to understand the distribution and metabolism of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 1-Methyl-4-hydroxypiperidine-d4 is primarily related to its role as a stable isotope-labeled compound. In biological systems, it can be used to trace metabolic pathways and understand the interactions of various molecules. The deuterium atoms in the compound provide a distinct signal in NMR spectroscopy, allowing researchers to track the movement and transformation of the compound within a system .
Comparison with Similar Compounds
1-Methyl-4-hydroxypiperidine-d4 is unique due to its deuterium labeling, which distinguishes it from non-deuterated analogs. Similar compounds include:
1-Methyl-4-hydroxypiperidine: The non-deuterated version, which lacks the distinct NMR signals provided by deuterium atoms.
4-Hydroxy-1-methylpiperidine: Another analog with similar chemical properties but without deuterium labeling.
N-Methyl-4-hydroxypiperidine: A related compound with a different substitution pattern on the piperidine ring.
These similar compounds can be used in various research applications, but the deuterated version offers unique advantages in terms of tracing and analysis.
Properties
IUPAC Name |
2,2,6,6-tetradeuterio-1-methylpiperidin-4-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c1-7-4-2-6(8)3-5-7/h6,8H,2-5H2,1H3/i4D2,5D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAUWRHPMUVYFOD-CQOLUAMGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(CC(CC(N1C)([2H])[2H])O)[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70676034 | |
Record name | 1-Methyl(2,2,6,6-~2~H_4_)piperidin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70676034 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1189499-82-8 | |
Record name | 1-Methyl(2,2,6,6-~2~H_4_)piperidin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70676034 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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